O-Propargyl-Puromycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

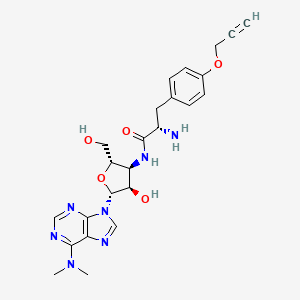

O-Propargyl-Puromycin is a synthetic analog of puromycin, a well-known antibiotic that inhibits protein synthesis. This compound is characterized by the presence of an alkyne group, which allows it to participate in click chemistry reactions. This compound is primarily used as a tool in molecular biology to study protein synthesis and to label nascent proteins for imaging and purification purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-Propargyl-Puromycin involves the modification of puromycin to introduce an alkyne group. The typical synthetic route includes the following steps:

Protection of Functional Groups: Protecting groups are introduced to the reactive sites of puromycin to prevent unwanted reactions.

Introduction of Alkyne Group: The alkyne group is introduced through a series of chemical reactions, often involving the use of propargyl bromide.

Deprotection: The protecting groups are removed to yield the final product, this compound

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Ribosomal Incorporation Reaction

OPP mimics aminoacyl-tRNA and incorporates into elongating polypeptide chains through ribosomal activity. The reaction mechanism involves:

Structural Determinants :

- The propargyl group at the tyrosine-mimicking position enables downstream click chemistry .

- The dimethyladenine moiety facilitates ribosomal recognition .

Click Chemistry Reactions

OPP’s terminal alkyne group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling detection and isolation of nascent proteins:

Standard CuAAC Protocol

Applications :

- Fluorescence imaging : Alexa Fluor® 555-azide for confocal microscopy .

- Affinity purification : Biotin-azide + streptavidin beads for MS analysis .

Alternative Click Conditions

| Condition | Use Case |

|---|---|

| Copper-Free Click Chemistry | For live-cell imaging (less toxic) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Limited due to slower kinetics |

Enzymatic Inactivation by Puromycin N-Acetyltransferase (PAT)

PAT-expressing cells acetylate OPP, blocking its incorporation into proteins:

Key Findings :

- PAT overexpression reduces OPP labeling by 90% in co-cultures .

- Inactivation is concentration-dependent: 50 μM OPP exceeds PAT’s catalytic capacity .

Stability and Reactivity Under Physiological Conditions

Side Reactions :

- Non-specific binding to thiol-rich proteins in reducing environments .

- Partial oxidation of the alkyne group in prolonged storage .

Comparative Reactivity with Puromycin

Applications De Recherche Scientifique

O-Propargyl-Puromycin has a wide range of applications in scientific research:

Protein Synthesis Studies: It is used to label nascent proteins, allowing researchers to study protein synthesis in cells and tissues

Imaging and Purification: The alkyne group enables the visualization and purification of newly synthesized proteins through click chemistry

Biotechnology: It is used in the development of assays to measure protein synthesis rates in various biological systems.

Medical Research: this compound is used to study the regulation of protein synthesis in diseases and to identify potential therapeutic targets.

Mécanisme D'action

O-Propargyl-Puromycin exerts its effects by mimicking the structure of aminoacyl-tRNA. It binds to the ribosome and incorporates into the nascent polypeptide chain, causing premature termination of protein synthesis. The alkyne group allows for subsequent click chemistry reactions, enabling the visualization and purification of the truncated polypeptides .

Comparaison Avec Des Composés Similaires

Puromycin: The parent compound, which also inhibits protein synthesis but lacks the alkyne group.

Azidohomoalanine (AHA): A methionine analog used in non-radioactive labeling of proteins.

Homopropargylglycine (HPG): Another methionine analog used for similar purposes as AHA.

Uniqueness: O-Propargyl-Puromycin is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This feature makes it a versatile tool for studying protein synthesis and for labeling nascent proteins in a variety of biological systems .

Activité Biologique

O-Propargyl-Puromycin (OP-puro) is a synthetic analog of the antibiotic puromycin, which is widely used in biological research for its ability to inhibit protein synthesis. This compound has gained attention due to its unique properties that allow for the monitoring and labeling of nascent proteins in various biological systems. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

- Molecular Formula : C24H29N7O5

- Molecular Weight : 495.53 g/mol

- CAS Number : 1416561-90-4

- Solubility : Soluble in DMSO and PBS (up to 50 mM)

- Purity : ≥ 95% (HPLC)

- Storage Conditions : Store at -20 °C

This compound functions by covalently binding to the C-terminus of elongating polypeptide chains during translation. This action effectively terminates protein synthesis, leading to the production of truncated proteins that can be subsequently detected. The incorporation of OP-puro into proteins can be visualized using Cu(I)-catalyzed click chemistry, allowing researchers to tag these proteins with fluorescent or biotin groups for further analysis.

Comparison with Other Methods

| Method | Requires Methionine-Free Medium | Visualization Technique |

|---|---|---|

| This compound | No | Fluorescence microscopy, flow cytometry |

| Azidohomoalanine (AHA) | Yes | Fluorescence microscopy |

| Homopropargylglycine (HPG) | Yes | Fluorescence microscopy |

Protein Synthesis Monitoring

This compound is primarily utilized for monitoring newly synthesized proteins in living cells and organisms. Studies have demonstrated its effectiveness in various model organisms, including C. elegans and mammalian cells, making it a versatile tool for protein synthesis analysis.

Case Study: Protein Synthesis in C. elegans

A study by Morral et al. (2020) utilized OP-puro to quantify tissue-specific protein translation in C. elegans. The researchers found that OP-puro could effectively label nascent proteins within specific tissues, providing insights into the dynamics of protein synthesis across different cellular environments .

Imaging Techniques

The ability to visualize nascent protein synthesis using OP-puro has been enhanced through click chemistry techniques. For instance, Liu et al. (2012) introduced a method for imaging protein synthesis that involves tagging newly synthesized proteins with fluorescent dyes via Cu(I)-catalyzed reactions . This approach has significant implications for studying cellular processes in real-time.

Biological Activity and Implications

This compound's inhibition of protein synthesis has broader implications beyond basic research. Its potential applications include:

- Cancer Research : Understanding the regulation of protein synthesis in cancer cells can lead to novel therapeutic strategies.

- Stem Cell Biology : Investigating protein synthesis rates in stem cells may reveal insights into stem cell differentiation and function .

- Infectious Diseases : OP-puro can be used to explore how pathogens manipulate host cell protein synthesis during infection.

Related Research Findings

- Immunology : Studies have shown that OP-puro can aid in understanding immune responses by tracking the synthesis of specific proteins involved in inflammation and immune signaling pathways .

- Neuroscience : Research indicates that OP-puro can be used to study neuronal signaling by labeling proteins critical for neurotransmission .

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIGWQNNSJLQK-IYRMOJGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.